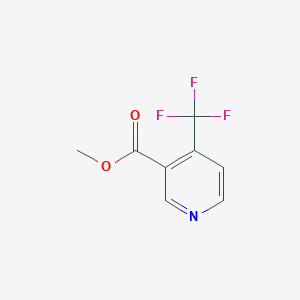

4-(三氟甲基)烟酸甲酯

描述

Synthesis Analysis

The synthesis of Methyl 4-(trifluoromethyl)nicotinate involves several key strategies, including trifluoromethylation of aryl iodides. A notable method reported involves the use of an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system. This approach highlights a safe and economical synthesis route, particularly for intermediates in the production of anti-infective agents (Mulder et al., 2013).

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of Methyl 4-(trifluoromethyl)nicotinate were not identified, general practices in molecular structure determination, such as X-ray diffraction (XRD), GC–MS analysis, elemental analysis, and NMR spectroscopy, provide comprehensive insights into the molecular configuration of similar nicotinate derivatives. These techniques are instrumental in confirming the chemical identity and purity of synthesized compounds (Zhou et al., 2008).

Chemical Reactions and Properties

Methyl 4-(trifluoromethyl)nicotinate participates in various chemical reactions, underpinning its versatility in synthetic chemistry. For example, its esterification and subsequent reactions enable the production of compounds with potential antinociceptive activities, highlighting its role in generating pharmacologically relevant molecules (Erharuyi et al., 2015).

科学研究应用

合成和经济生产: 一种用于合成新型抗感染剂的中间体 6-氯-5-(三氟甲基)烟酸甲酯的安全且经济的合成工艺已经开发出来。这个过程包括使用廉价的系统对芳基碘进行三氟甲基化 (Mulder 等,2013 年).

代谢研究: 该化合物已被用于研究人类食用自选食物时烟酸当量摄入量与其代谢物尿液排泄之间的相关性 (Shibata 和 Matsuo,1989 年).

皮肤病学研究: 研究人员使用激光多普勒灌注成像技术,探讨了 4-(三氟甲基)烟酸甲酯对敏感性皮肤个体的皮肤渗透。这项研究对于了解敏感性皮肤类型的皮肤吸收和反应具有重要意义 (Issachar 等,1998 年).

药物递送系统: 4-(三氟甲基)烟酸甲酯已被用来研究微乳液载体中不同浓度的尼氟米酸(一种有效的抗炎药)的生物利用度。这项研究有助于开发有效的药物载体系统 (Bolzinger 等,1998 年).

外周血收集的增强: 一项研究调查了使用 4-(三氟甲基)烟酸甲酯溶液改善外周血收集。对于患有静脉取血恐惧症或无法提供静脉血样的患者,这种方法尤其有益 (Zhu 等,2022 年).

生物合成研究: 4-(三氟甲基)烟酸甲酯已被用于研究存在于各种植物物种中的化合物 trigonelline 的生物合成。这项研究有助于理解植物生物化学中涉及的代谢途径 (Joshi 和 Handler,1960 年).

结核病生物标志物检测: 4-(三氟甲基)烟酸甲酯是结核病的一个重要生物标志物。一项研究使用基于钴纳米颗粒和还原氧化石墨烯的生物传感器电极来检测和测量人血中的 4-(三氟甲基)烟酸甲酯,为早期结核病检测提供了一种新方法 (Bairagi 等,2019 年).

安全和危害

Methyl 4-(trifluoromethyl)nicotinate is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

作用机制

Target of Action

Methyl 4-(trifluoromethyl)nicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3 As a derivative of niacin, it may interact with similar targets, such as the g protein-coupled receptors involved in cellular signaling .

Mode of Action

Methyl nicotinate, a related compound, is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application . It is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

Niacin and its derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), and its reduced form NADH . These molecules play a crucial role in various biochemical reactions, including those involved in energy production and DNA repair .

Pharmacokinetics

It is known that the compound is a liquid at ambient temperature , which may influence its absorption and distribution.

Result of Action

Related compounds such as methyl nicotinate are known to cause vasodilation, enhancing local blood flow . This could potentially lead to increased delivery of oxygen and nutrients to the tissues, although the specific effects would depend on the context of use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-(trifluoromethyl)nicotinate. For instance, the compound should be stored in a well-ventilated place with the container kept tightly closed . It is also recommended to use the compound only outdoors or in a well-ventilated area . These precautions suggest that exposure to air and certain environmental conditions could potentially affect the stability and efficacy of the compound.

属性

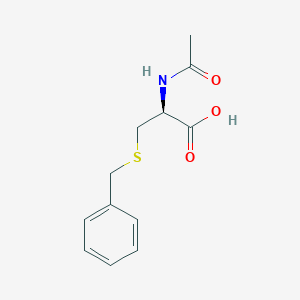

IUPAC Name |

methyl 4-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-4-12-3-2-6(5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUABQNZKSSKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379654 | |

| Record name | methyl 4-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(trifluoromethyl)nicotinate | |

CAS RN |

175204-82-7 | |

| Record name | methyl 4-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(trifluoromethyl)nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)

![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)

![1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B64375.png)

![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)